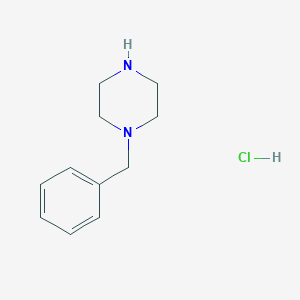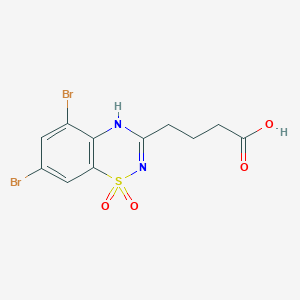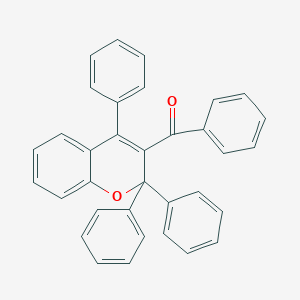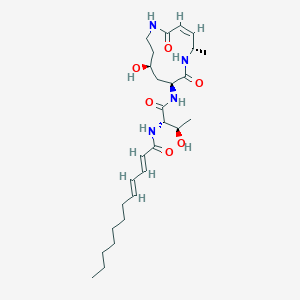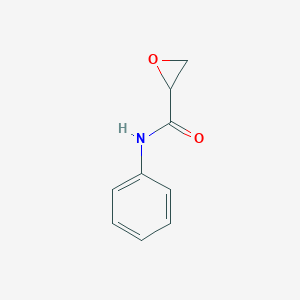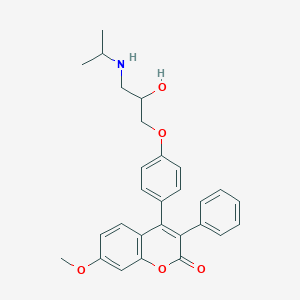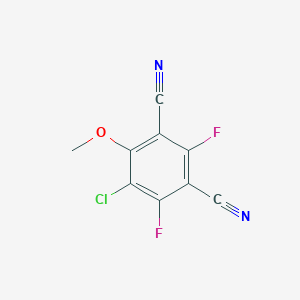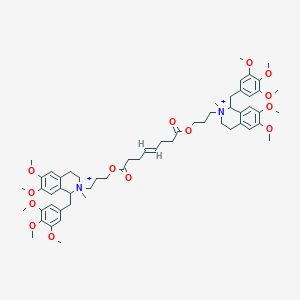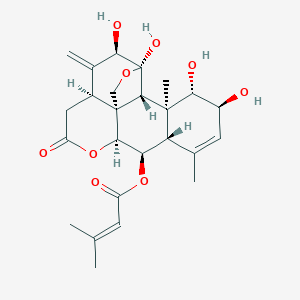
13,18-Dehydro-6alpha-senecioyloxychaparrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,18-Dehydro-6alpha-senecioyloxychaparrin, also known as DSC, is a natural compound found in various plants such as Senecio riddellii, Senecio longilobus, and Senecio jacobaea. It belongs to the class of sesquiterpene lactones and has been studied extensively for its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin is not fully understood. However, it is believed to work by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to induce apoptosis, a process that leads to the programmed death of cancer cells.
Biochemical And Physiological Effects
13,18-Dehydro-6alpha-senecioyloxychaparrin has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
13,18-Dehydro-6alpha-senecioyloxychaparrin has several advantages for lab experiments. It is a natural compound that can be easily isolated from plant sources. It is also relatively stable and can be stored for long periods. However, the low yield of the compound from plant sources and the complex synthesis process limit its use in lab experiments.
Future Directions
There are several future directions for research on 13,18-Dehydro-6alpha-senecioyloxychaparrin. One area of research is to investigate the potential of 13,18-Dehydro-6alpha-senecioyloxychaparrin as a treatment for various inflammatory diseases, including arthritis and inflammatory bowel disease. Another area of research is to explore the use of 13,18-Dehydro-6alpha-senecioyloxychaparrin in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to optimize its synthesis process for use in lab experiments.
Conclusion:
In conclusion, 13,18-Dehydro-6alpha-senecioyloxychaparrin is a natural compound that has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to be effective against a wide range of cancers and has potential as a treatment for various inflammatory diseases. Further research is needed to optimize the synthesis process of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to explore its potential in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin is a complex process that involves multiple steps. The most common method used for its synthesis is the isolation of the compound from the plant source. However, this method is not efficient and yields low amounts of the compound. Alternatively, chemical synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin has been attempted using various methods, including the use of chiral catalysts and microwave irradiation.
Scientific Research Applications
13,18-Dehydro-6alpha-senecioyloxychaparrin has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been found to be effective against a wide range of cancers, including breast, lung, and colon cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess potent anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
properties
CAS RN |
103839-22-1 |
|---|---|
Product Name |
13,18-Dehydro-6alpha-senecioyloxychaparrin |
Molecular Formula |
C25H32O9 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1 |
InChI Key |
UDYDQIYSNNAQSU-YSSSMICESA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
synonyms |
13,18-dehydro-6alpha-senecioyloxychaparrin chaparrin, 13,18-dehydro-6alpha-senecioyloxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
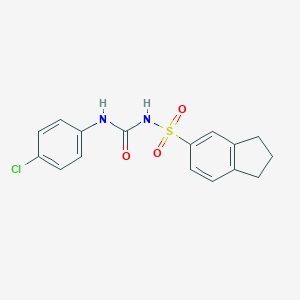
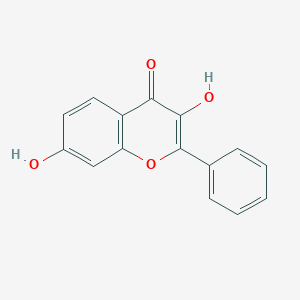
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
